molecular formula C11H9NO3 B2544780 5-Methoxyisoquinoline-8-carboxylic acid CAS No. 1421600-97-6

5-Methoxyisoquinoline-8-carboxylic acid

Cat. No.: B2544780
CAS No.: 1421600-97-6
M. Wt: 203.197
InChI Key: XOAJKBNJTWZKST-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinoline-8-carboxylic acid typically involves the methoxylation of isoquinoline derivatives followed by carboxylation. One common method includes the use of methoxy-substituted isoquinoline as a starting material, which undergoes a series of reactions including nitration, reduction, and carboxylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Methoxyisoquinoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of chemical sensors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-8-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxyisoquinoline-5-carboxylic acid
  • 5-Chloro-8-methoxyisoquinoline
  • 8-Hydroxyisoquinoline

Uniqueness

5-Methoxyisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various research applications, particularly in the development of chemical sensors and as a potential therapeutic agent .

Properties

IUPAC Name

5-methoxyisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)9-6-12-5-4-7(9)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJKBNJTWZKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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